molecular formula C3H3N2- B1226674 Imidazolide

Imidazolide

Cat. No. B1226674
M. Wt: 67.07 g/mol
InChI Key: JBFYUZGYRGXSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolide is an organic nitrogen anion that is the conjugate base of 1H-imidazole. It is a conjugate base of a 1H-imidazole.

Scientific Research Applications

Imidazole Ring in Medicinal Chemistry

Imidazole rings, a key structural feature in imidazolide, are essential in the development of a variety of drugs due to their electron-rich characteristics. These rings enable imidazole derivatives to bind with enzymes and receptors in biological systems, exhibiting a broad range of bioactivities. Imidazole-based compounds have seen extensive use in clinics for treating various diseases, showcasing their development value in medicinal chemistry. This includes applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral therapies, and in diagnostics and pathology (Zhang et al., 2014).

Imidazo[1,2-a]pyridine as Therapeutic Agents

Imidazo[1,2-a]pyridine, a derivative of imidazole, is recognized for its versatility and broad range of applications in medicinal chemistry. It has been included in various marketed preparations and has shown potential in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. Efforts in structural modifications of this scaffold have led to novel therapeutic agents and are significant for constructing drug-like chemical libraries for biological screening (Deep et al., 2016).

Imidazole in Treating Incurable Diseases

Imidazole-containing compounds have been evaluated for treating several incurable diseases. The unique structure of the imidazole core, with three carbon atoms and two nitrogen atoms, allows for efficient binding with enzymes, proteins, and receptors. This has led to a variety of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. Imidazole derivatives also show potential mechanisms such as topoisomerase IIR catalytic inhibition and aurora kinase inhibition (Alghamdi et al., 2021).

Synthetic Imidazoles in Drug Discovery

Synthetic strategies involving the insertion of the imidazole nucleus have been crucial in drug discovery. Imidazole drugs demonstrate a wide range of clinical applications, including antifungal activities and interactions with histamine receptors. The development of novel molecules with imidazole moieties has been encouraged due to their significant therapeutic properties, leading to advancements in chemotherapeutic and antibacterial agents (Luca, 2006).

properties

Product Name

Imidazolide

Molecular Formula

C3H3N2-

Molecular Weight

67.07 g/mol

IUPAC Name

imidazol-3-ide

InChI

InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1

InChI Key

JBFYUZGYRGXSFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C[N-]1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The carboxylic acid functionality in the quinolinecarboxylic acid (A) is protected using standard carboxylic acid protection procedures well known in the art, e.g., by formation of the corresponding ester, to give compound (B). For example, the benzyl ester (R21 is benzyl in (B)) may be prepared by treating a solution of compound (A) in EtOAc at room temperature with 1,1′-carbonyldiimidazole to produce the activated, imidazolide derivative of (A, then adding benzyl alcohol to the reaction mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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